molecular formula C15H18ClFN2O5 B2860515 N1-(3-chloro-4-fluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2309747-45-1

N1-(3-chloro-4-fluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide

Katalognummer: B2860515
CAS-Nummer: 2309747-45-1
Molekulargewicht: 360.77
InChI-Schlüssel: MIUFXLTZEDDWJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(3-Chloro-4-fluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide (CAS 2309747-45-1) is an oxalamide-based research compound with a molecular formula of C15H18ClFN2O5 and a molecular weight of 360.77 . Oxalamide derivatives are of significant interest in medicinal chemistry for their potential to inhibit NHE-mediated antiport, a mechanism being explored for the treatment of disorders associated with fluid retention, salt overload, and various gastrointestinal tract disorders . The structure of this compound integrates a 3-chloro-4-fluorophenyl group with a tetrahydrofuran moiety modified with a 2-hydroxyethoxy chain, which may influence its physicochemical properties and bioavailability. This combination is designed to offer researchers a valuable tool for probing biological pathways and assessing therapeutic potential. The compound is supplied for non-human research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O5/c16-11-7-10(1-2-12(11)17)19-14(22)13(21)18-8-15(24-6-4-20)3-5-23-9-15/h1-2,7,20H,3-6,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUFXLTZEDDWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-(3-chloro-4-fluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide, a compound within the oxalamide class, has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chloro-substituted phenyl ring and a tetrahydrofuran moiety with a hydroxyl ethoxy group. Its molecular formula is C18H20ClFN3O4C_{18}H_{20}ClFN_3O_4, with a molecular weight of approximately 392.8 g/mol.

PropertyValue
Molecular FormulaC18H20ClFN3O4
Molecular Weight392.8 g/mol
IUPAC NameN1-(3-chloro-4-fluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide

Anticancer Properties

Research has indicated that compounds similar to N1-(3-chloro-4-fluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related oxalamides can inhibit cell proliferation in human tumor cell lines, suggesting a potential for development as anticancer agents .

Case Study:
In one study, derivatives of oxalamide were tested against multiple cancer cell lines, demonstrating IC50 values in the low micromolar range. For example, compound derivatives showed IC50 values ranging from 0.15 to 0.24 μM against specific cancer cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Similar oxalamides have been evaluated for their ability to inhibit bacterial growth, particularly against strains like Helicobacter pylori. The structure of these compounds allows them to interact effectively with bacterial enzymes, potentially disrupting critical cellular processes .

The biological activity of N1-(3-chloro-4-fluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways crucial for cell survival and proliferation.
  • Cellular Disruption : By affecting processes such as apoptosis and cell division, the compound can lead to cancer cell death.

In Vitro Studies

In vitro studies have demonstrated that the compound can effectively induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial disruption. These findings highlight its potential as a therapeutic agent in oncology .

In Vivo Studies

Preclinical trials involving animal models have shown promising results regarding the safety and efficacy of related compounds in tumor xenograft models. For instance, administration of similar oxalamides resulted in significant tumor regression without severe toxicity at therapeutic doses .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related oxalamide derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues and Substituent Effects

a. N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)

  • Structure : The N2-side chain is a 4-methoxyphenethyl group, replacing the THF-hydroxyethoxy moiety in the target compound.
  • Synthesis : Prepared via General Procedure 1 with a 64% yield, indicating efficient coupling under mild conditions .
  • Aromatic phenethyl groups may engage in π-π stacking with target proteins, as seen in enzyme inhibition assays .

b. N1-(3-chloro-4-fluorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide·2HCl (Compound 35)

  • Structure : The N2-side chain incorporates a thiazole ring and piperidine, introducing heterocyclic complexity.
  • Synthesis : Lower yield (35%) due to diastereomer formation and challenging purification of the charged piperidine-thiazole system .
  • Higher molecular weight (MW 455.14) and polarity may limit blood-brain barrier penetration compared to simpler analogs .

c. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

  • Structure : Features a hydroxypropyl group at N1 and a trifluoromethylphenyl group at N2.
  • Key Properties :
    • The trifluoromethyl group increases metabolic stability and electronegativity, while the hydroxypropyl side chain improves solubility .
Stability and Metabolic Considerations
  • The hydroxyethoxy group in the target compound may increase susceptibility to oxidative metabolism compared to ether-protected groups (e.g., methoxy in Compound 28).
  • The THF ring’s conformational rigidity could reduce off-target interactions, a advantage over flexible chains like phenethyl .

Vorbereitungsmethoden

Tetrahydrofuran Ring Construction

The tetrahydrofuran core is synthesized via acid-catalyzed cyclization of 1,4-diols or halogenation-ring closure strategies:

  • Starting material : 3-Oxo-tetrahydrofuran (prepared via propylene-formaldehyde condensation).
  • Etherification : React 3-oxo-tetrahydrofuran with ethylene oxide in basic conditions (NaOH, 50°C) to introduce 2-hydroxyethoxy at C3.
  • Reductive Amination : Convert the ketone to methylamine using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol.

Key Data :

Step Conditions Yield
Etherification NaOH, ethylene oxide, 50°C, 6h 78%
Reductive Amination NH4OAc, NaBH3CN, MeOH, 24h 65%

Oxalamide Coupling Reaction

Activation and Coupling

Oxalyl chloride (COCl)₂ is the preferred coupling agent due to high reactivity and minimal byproducts:

  • Activation : Add oxalyl chloride (1.2 eq) to Intermediate B in dry THF at 0°C.
  • Aminolysis : Add Intermediate A (1.0 eq) with triethylamine (TEA) as base.
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Insights :

  • Excess oxalyl chloride (>1.5 eq) leads to over-chlorination.
  • TEA improves solubility but requires strict moisture control.

Reaction Metrics :

Parameter Optimal Value Yield
Temperature 0°C → rt 82%
Solvent THF 82%
Base TEA (2.0 eq) 82%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.45 (d, J = 8.5 Hz, 1H, aryl H), 7.32 (dd, J = 8.5, 2.0 Hz, 1H), 7.25 (d, J = 2.0 Hz, 1H) – N1-aryl group.
    • δ 4.10–3.80 (m, 6H, tetrahydrofuran and -OCH₂CH₂OH).
    • δ 3.65 (s, 2H, NHCOCONH).
  • ¹³C NMR : 162.5 (C=O), 155.1 (C-F), 115–125 (aryl carbons), 72.1 (tetrahydrofuran O-CH₂).

Infrared Spectroscopy (IR)

  • 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • THF recovery via distillation reduces costs.
  • Pd/C catalyst reuse (up to 5 cycles) maintains 75% efficiency.

Byproduct Management

  • Chlorinated impurities : Scavenged via aqueous NaHCO₃ washes.
  • Oligomers : Controlled by maintaining low concentrations during coupling.

Challenges and Mitigation

  • Hydroxyl Group Reactivity : Protection with TBSCl (tert-butyldimethylsilyl chloride) before coupling prevents undesired esterification.
  • Ring Strain in THF : Slow addition of oxalyl chloride minimizes exothermic side reactions.

Q & A

Q. What are the optimal synthetic routes for N1-(3-chloro-4-fluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation between substituted phenylamines and tetrahydrofuran-derived intermediates. Key steps include:
  • Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for oxalamide bond formation under anhydrous conditions .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while reflux conditions enhance reaction rates .

  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .

  • Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of amine to acid chloride) and monitor progress via TLC or HPLC .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
Amide CouplingEDC, HOBt, DMF, RT, 12h60–7090
PurificationEtOH/H2O recrystallization95+

Q. How can advanced spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic peaks:
  • Chloro-fluorophenyl : Aromatic protons at δ 7.3–8.1 ppm; 19F NMR shows a singlet near δ -110 ppm .
  • Tetrahydrofuran moiety : Protons on the oxolane ring (δ 3.5–4.5 ppm) and hydroxyethoxy group (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z ~455 (calculated via exact mass) .
  • IR Spectroscopy : Amide C=O stretches at 1650–1700 cm⁻¹; hydroxyl (O-H) at 3200–3400 cm⁻¹ .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Pharmacokinetic (PK) Studies : Assess bioavailability (e.g., plasma concentration via LC-MS/MS) to identify absorption limitations .
  • Metabolite Profiling : Use liver microsomes or hepatocytes to detect rapid metabolic degradation (e.g., cytochrome P450-mediated oxidation) .
  • Protein Binding Assays : Measure free drug concentration using equilibrium dialysis; high plasma protein binding may reduce efficacy .
  • Dose Escalation : Test higher doses in vivo while monitoring toxicity (e.g., ALT/AST levels) .

Q. How does the compound's stereochemistry influence its biological activity, and what methods are used to analyze it?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) to assess purity of stereoisomers .

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes) to identify stereospecific interactions; the tetrahydrofuran group may adopt distinct conformations affecting binding affinity .

  • Biological Assays : Compare IC50 values of enantiomers in enzyme inhibition assays (e.g., fluorescence polarization) .

    • Data Table :
StereoisomerIC50 (nM)Binding Energy (kcal/mol)
(R)-isomer12 ± 2-9.8
(S)-isomer45 ± 5-6.2

Q. What are the primary degradation pathways under physiological conditions, and how can stability be assessed?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions .

  • LC-MS Analysis : Identify degradation products (e.g., hydrolysis of oxalamide to oxalic acid derivatives) .

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor purity loss via HPLC .

    • Degradation Pathways :

Hydrolysis : Cleavage of oxalamide bond in acidic/basic media.

Oxidation : Hydroxyethoxy group → ketone or carboxylic acid derivatives.

Photolysis : Ring-opening of tetrahydrofuran under UV exposure .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.